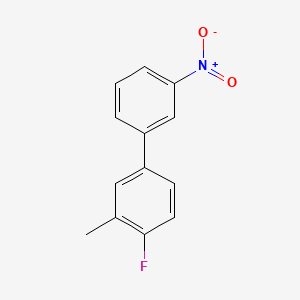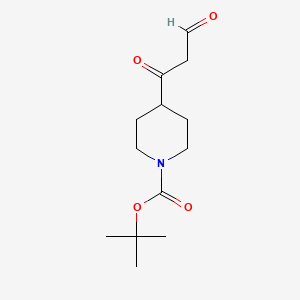
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate, also known as TBOA, is a compound that has been widely studied in the field of neuroscience due to its ability to inhibit glutamate transporters. Glutamate is an important neurotransmitter that is involved in many physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity, which is associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. Therefore, the inhibition of glutamate transporters is a potential therapeutic strategy for these diseases.
Mécanisme D'action
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate works by inhibiting the function of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This leads to increased extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on glutamate transporters, Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in lab experiments is its specificity for glutamate transporters, which allows for targeted manipulation of glutamate levels. However, Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is also known to have off-target effects on other neurotransmitter systems, which can complicate data interpretation. Additionally, the use of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate in animal models can be limited by its poor bioavailability and rapid metabolism.
Orientations Futures
There are several potential future directions for research on Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate. One area of interest is the development of more specific and potent inhibitors of glutamate transporters that can be used in clinical settings. Another potential direction is the investigation of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate's effects on other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate and its potential therapeutic applications.
Méthodes De Synthèse
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of piperidine with tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by the addition of acetyl chloride and then oxalyl chloride. The final product is obtained through the reaction of the resulting acid chloride with tert-butanol.
Applications De Recherche Scientifique
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate has been extensively studied in vitro and in vivo for its effects on glutamate transporters. In vitro studies have shown that Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate inhibits glutamate transporters in a dose-dependent manner, leading to increased extracellular glutamate levels. In vivo studies have demonstrated that Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate can enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-4-10(5-8-14)11(16)6-9-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPRNNLCGPUXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


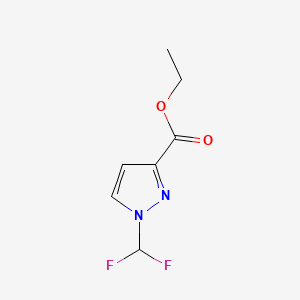
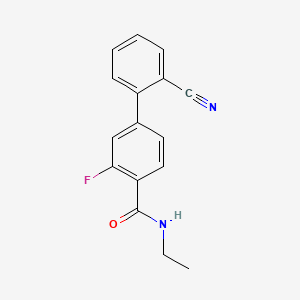
![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)


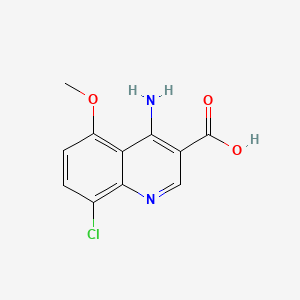
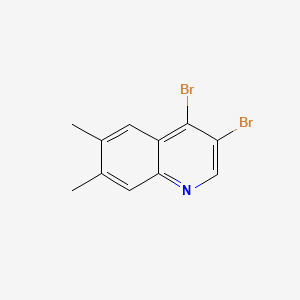

![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)
![7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B595202.png)


